

H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Ser(tBu)-OMe.HCl**

Cat. No.: **B555316**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and pharmaceutical development. Its strategic deployment of tert-butyl and methyl protecting groups on the side-chain hydroxyl and carboxyl functionalities, respectively, renders it an invaluable building block in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and a detailed experimental protocol for its application in peptide synthesis.

Core Chemical and Physical Properties

H-Ser(tBu)-OMe.HCl is a white to off-white crystalline powder.^[1] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl ether protecting group on the serine side chain is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common final step in solid-phase peptide synthesis (SPPS). The methyl ester provides protection for the carboxylic acid, which can be selectively deprotected if further C-terminal elongation is required.

Table 1: Physicochemical Properties of **H-Ser(tBu)-OMe.HCl**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ ClNO ₃	[2]
Molecular Weight	211.69 g/mol	[3]
CAS Number	17114-97-5	[2][3]
Appearance	White to off-white powder/crystal	[1][4]
Melting Point	157 - 167 °C	[5]
Optical Rotation	+6.8 to +8.2° (c=1, DMF)	[4]
Purity	≥98%	[1][2][4]

Table 2: Solubility and Stability

Parameter	Information	Reference
Solubility	Soluble in Dimethylformamide (DMF) and water.	[2][4]
Storage	Store in a cool, dry place at 0-8 °C. Keep container tightly closed.	[1][2][5]
Stability	Stable under recommended storage conditions.	[2]

Analytical Characterization

A comprehensive analysis of **H-Ser(tBu)-OMe.HCl** is crucial to ensure its purity and identity before its use in synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **H-Ser(tBu)-OMe.HCl**. A typical method would involve a reversed-phase column with a gradient elution.

Experimental Protocol: HPLC Analysis

While a specific, validated HPLC method for **H-Ser(tBu)-OMe.HCl** is not readily available in the public domain, a general protocol for protected amino acid methyl esters can be adapted. Optimization of the mobile phase gradient and detection wavelength may be required.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure of **H-Ser(tBu)-OMe.HCl**. The expected proton signals are as follows:

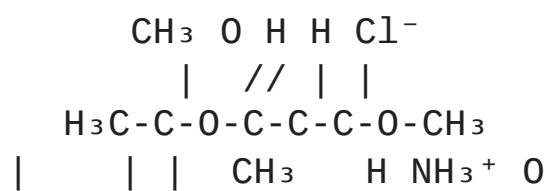
- A singlet at approximately 1.1-1.3 ppm corresponding to the nine protons of the tert-butyl group.
- A multiplet in the range of 3.5-4.0 ppm for the methylene protons (-CH₂-) of the serine backbone.
- A singlet around 3.7-3.8 ppm for the three protons of the methyl ester group.

- A triplet or multiplet around 4.0-4.2 ppm for the alpha-proton (-CH-) of the serine backbone.
- A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be variable and dependent on the solvent and concentration.

Application in Peptide Synthesis: A Detailed Protocol

H-Ser(tBu)-OMe.HCl is a cornerstone in both solution-phase and solid-phase peptide synthesis. The following is a detailed experimental protocol for a solution-phase peptide coupling reaction to form a dipeptide.

Experimental Protocol: Synthesis of Boc-Ala-Ser(tBu)-OMe

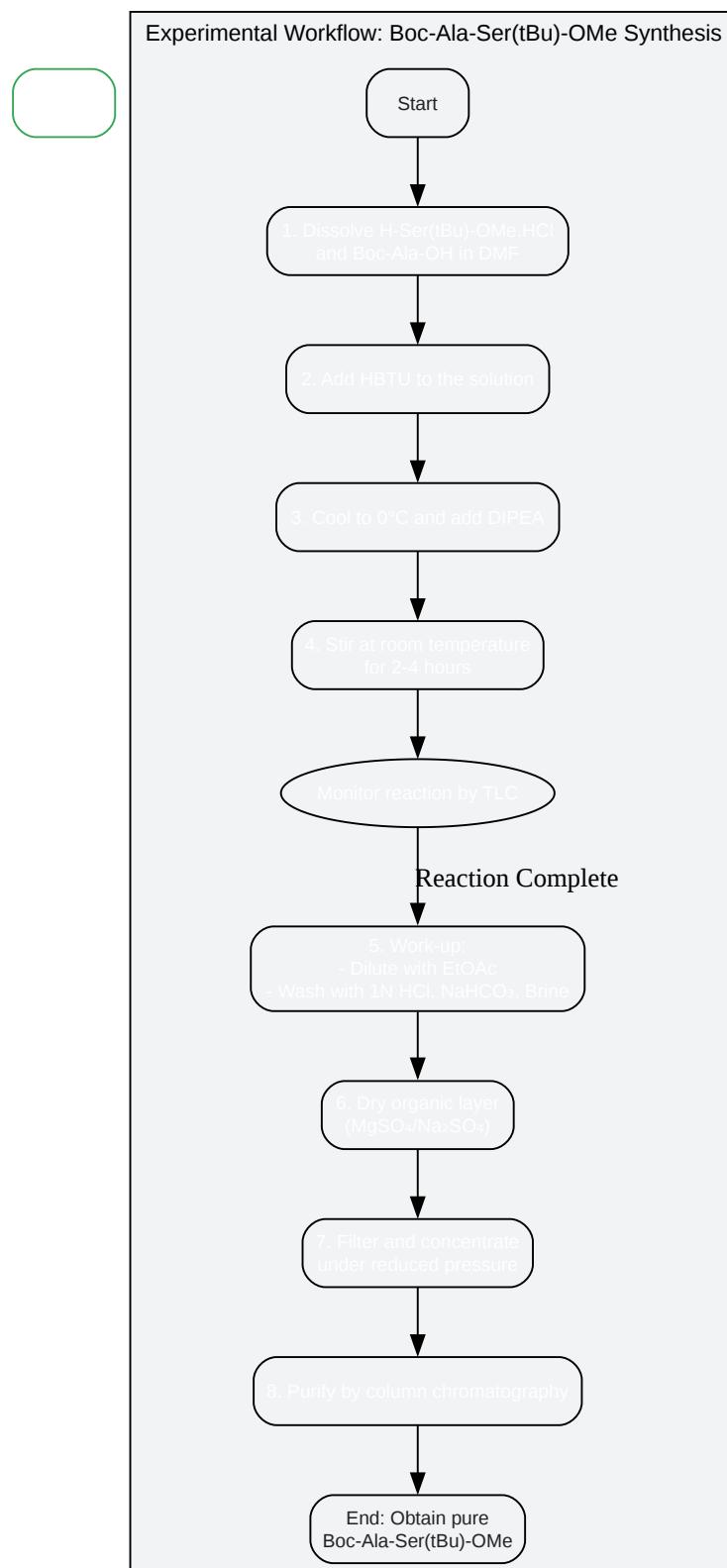

This protocol describes the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with **H-Ser(tBu)-OMe.HCl** using O-(Benzotriazol-1-yl)-N,N,N',N"-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.

- Materials:
 - **H-Ser(tBu)-OMe.HCl**
 - Boc-Ala-OH
 - HBTU
 - DIPEA
 - Anhydrous Dimethylformamide (DMF)
 - Ethyl acetate (EtOAc)
 - 1N HCl solution
 - Saturated NaHCO₃ solution
 - Saturated NaCl solution (brine)

- Anhydrous MgSO₄ or Na₂SO₄
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Procedure:
 - Reaction Setup: In a clean, dry round-bottom flask, dissolve **H-Ser(tBu)-OMe.HCl** (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DMF.
 - Activation: To the stirred solution, add HBTU (1.05 equivalents).
 - Basification: Cool the reaction mixture in an ice bath and slowly add DIPEA (2.5 equivalents). The pH of the reaction mixture should be around 8-9.
 - Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
 - Purification: The crude dipeptide can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

The following diagrams illustrate the chemical structure of **H-Ser(tBu)-OMe.HCl** and the experimental workflow for the peptide coupling reaction described above.



H-Ser(tBu)-OMe.HCl Structure

C8H18ClNO3

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **H-Ser(tBu)-OMe.HCl**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555316#h-ser-tbu-ome-hcl-chemical-properties\]](https://www.benchchem.com/product/b555316#h-ser-tbu-ome-hcl-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com